molecular formula C11H7NO2 B1271570 1-(2-Propynyl)-1H-indole-2,3-dione CAS No. 4290-87-3

1-(2-Propynyl)-1H-indole-2,3-dione

Cat. No.: B1271570
CAS No.: 4290-87-3
M. Wt: 185.18 g/mol
InChI Key: MGVPLJCIKWDYKQ-UHFFFAOYSA-N
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Description

1-(2-Propynyl)-1H-indole-2,3-dione is an organic compound that belongs to the class of indole derivatives. This compound features a propynyl group attached to the nitrogen atom of the indole ring, and it is characterized by the presence of a carbon-carbon triple bond. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Mechanism of Action

Target of Action

The primary target of 1-(2-Propynyl)-1H-indole-2,3-dione, also known as Rasagiline, is the enzyme monoamine oxidase (MAO), specifically the subtype MAO-B . MAO-B is a flavin-containing enzyme that regulates the metabolic degradation of catecholamines and serotonin in the central nervous system and peripheral tissues .

Mode of Action

Rasagiline acts as a propargylamine and an irreversible inhibitor of MAO-B . By inhibiting MAO-B, it prevents the breakdown of dopamine, a neurotransmitter that plays a vital role in the regulation of movement and mood. This results in an increase in the levels of dopamine in the brain, which can help to alleviate symptoms of diseases like Parkinson’s .

Biochemical Pathways

The inhibition of MAO-B by Rasagiline impacts the metabolic pathway of dopamine Under normal conditions, dopamine is broken down by MAO-B into inactive metabolites, which are then excreted. This enhances dopaminergic activity in the brain, which can help to alleviate symptoms of dopamine-related disorders .

Pharmacokinetics

Rasagiline exhibits good bioavailability, with about 36% of the oral dose being absorbed . It is extensively metabolized in the liver, primarily by the enzyme CYP1A2 . The elimination half-life of Rasagiline is approximately 3 hours . These pharmacokinetic properties influence the drug’s onset of action, duration of effect, and dosing regimen.

Result of Action

The primary result of Rasagiline’s action is an increase in dopamine levels in the brain. This can lead to improvements in motor function and mood in patients with Parkinson’s disease . As an irreversible inhibitor of mao-b, the effects of rasagiline persist until new mao-b enzymes are synthesized, which can lead to a long duration of action .

Action Environment

The action of Rasagiline can be influenced by various environmental factors. For example, the presence of certain foods or other medications can affect the absorption, distribution, metabolism, and excretion of the drug. Additionally, genetic variations in the CYP1A2 enzyme can influence the metabolism of Rasagiline, potentially leading to differences in drug response among individuals . Furthermore, the efficacy and stability of Rasagiline can be affected by factors such as pH and temperature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Propynyl)-1H-indole-2,3-dione can be achieved through several synthetic routes. One common method involves the alkylation of indole-2,3-dione with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Propynyl)-1H-indole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the indole-2,3-dione moiety to indoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the propynyl group or the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and organometallic compounds are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Indoline derivatives.

    Substitution: Various substituted indole derivatives depending on the reagents used.

Scientific Research Applications

1-(2-Propynyl)-1H-indole-2,3-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Propynyl)-1H-isoindole-1,3-dione: Similar structure but with an isoindole ring.

    1-(2-Propynyl)-1H-pyrrole-2,3-dione: Contains a pyrrole ring instead of an indole ring.

    1-(2-Propynyl)-1H-quinoline-2,3-dione: Features a quinoline ring.

Uniqueness

1-(2-Propynyl)-1H-indole-2,3-dione is unique due to its specific indole ring structure and the presence of a propynyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research fields.

Properties

IUPAC Name

1-prop-2-ynylindole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO2/c1-2-7-12-9-6-4-3-5-8(9)10(13)11(12)14/h1,3-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVPLJCIKWDYKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=CC=CC=C2C(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40365569
Record name 1-(Prop-2-yn-1-yl)-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4290-87-3
Record name 1-(Prop-2-yn-1-yl)-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of isatin (200 mg, 1.36 mmol) in DMF (5 mL) was added cesium carbonate (487 mg, 1.5 mmol). The reaction was stirred at room temperature for 90 minutes. Propargyl bromide (243 uL, 1.63 mmol) was then added. The reaction was stirred overnight at room temperature, concentrated in vacuo, dissolved in EtOAc and washed with saturated NaHCO3(aq) (1×). The layers were separated and the aqueous layer was extracted with additional EtOAc (2×). The combined organic phases was dried over Na2SO4, filtered and concentrated in vacuo. Further purification of the residue was not necessary. The title compound was obtained as an orange solid (255 mg, quantitative yield). 1H NMR (400 MHz, CDCl3) δ 2.31 (t, J=2.54 Hz, 1H), 4.55 (d, J=2.54 Hz, 2H), 7.12-7.15 (m, 1H), 7.19 (dt, J=7.52, 0.78 Hz, 1H), 7.63-7.68 (m, 2H).
Quantity
200 mg
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reactant
Reaction Step One
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cesium carbonate
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487 mg
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5 mL
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243 μL
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Q & A

Q1: What makes 1-(Prop-2-yn-1-yl)indoline-2,3-dione a subject of interest for organic synthesis?

A1: This compound is particularly intriguing due to its reactivity in 1,3-dipolar cycloaddition reactions with azides. This reaction, widely used in organic synthesis and click chemistry, forms triazole rings, valuable building blocks in medicinal chemistry and materials science. [] Understanding the regioselectivity of this reaction, specifically which possible isomer is preferentially formed, is crucial for targeted synthesis.

Q2: How do researchers employ computational chemistry to understand the reactions of 1-(Prop-2-yn-1-yl)indoline-2,3-dione?

A2: Density Functional Theory (DFT) calculations, specifically at the B3LYP/6-31G(d,p) level of theory, provide valuable insights into the electronic properties and reactivity of this molecule. [, ] By analyzing frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP) maps, researchers can predict reactive sites and potential interactions with other molecules. These calculations provide a theoretical basis to understand and potentially predict the regioselectivity observed in experimental reactions. [] Furthermore, computational methods like Quantitative Structure-Activity Relationship (QSAR) modeling could be employed to explore how structural modifications to this compound might influence its reactivity and other properties.

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